molecular formula C22H33N3O4 B14217772 2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline CAS No. 827625-18-3

2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline

Cat. No.: B14217772
CAS No.: 827625-18-3
M. Wt: 403.5 g/mol
InChI Key: CCQDEUYSYFYUQT-UHFFFAOYSA-N
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Description

2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline is a complex organic compound that belongs to the class of crown ethers. Crown ethers are known for their ability to form stable complexes with various metal ions, making them valuable in a wide range of chemical applications. This particular compound features a quinoline moiety, which is a heterocyclic aromatic organic compound with a nitrogen atom in the ring structure, linked to a diazacyclooctadecane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline typically involves the reaction of quinoline derivatives with 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane. The reaction conditions often require the use of a suitable solvent, such as dichloromethane or acetonitrile, and a catalyst, such as triethylamine or potassium carbonate, to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting with the preparation of the quinoline derivative and the crown ether separately, followed by their coupling under controlled conditions. The process may also involve purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.

Scientific Research Applications

2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions, which can be studied for their spectroscopic and catalytic properties.

    Biology: Investigated for its potential as a molecular probe for studying biological systems, particularly in the context of metal ion transport and binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of metal-based drugs or as a chelating agent for metal detoxification.

    Industry: Utilized in ion-exchange chromatography and other separation techniques due to its ability to selectively bind metal ions.

Mechanism of Action

The mechanism of action of 2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline involves its ability to form stable complexes with metal ions. The crown ether moiety provides a cavity that can encapsulate metal ions, while the quinoline moiety can participate in coordination through its nitrogen atom. This dual functionality allows the compound to effectively bind and transport metal ions, making it useful in various applications, such as catalysis and metal ion sensing.

Comparison with Similar Compounds

Similar Compounds

    1,10-Diaza-18-crown-6: A similar crown ether with two nitrogen atoms and six oxygen atoms in the ring structure.

    Kryptofix 22: Another crown ether with a similar structure but different substituents.

    Diaza-18-crown-6: A crown ether with a similar ring size but different functional groups.

Uniqueness

2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline is unique due to the presence of the quinoline moiety, which imparts additional functionality and potential for coordination chemistry. This makes it more versatile compared to other crown ethers that lack this feature.

Properties

CAS No.

827625-18-3

Molecular Formula

C22H33N3O4

Molecular Weight

403.5 g/mol

IUPAC Name

7-(quinolin-2-ylmethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

InChI

InChI=1S/C22H33N3O4/c1-2-4-22-20(3-1)5-6-21(24-22)19-25-9-13-28-17-15-26-11-7-23-8-12-27-16-18-29-14-10-25/h1-6,23H,7-19H2

InChI Key

CCQDEUYSYFYUQT-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCN(CCOCCOCCN1)CC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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